2-{[4-(4-Butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Description
2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a thienyl group, a butylphenyl group, and a cyclohexanecarboxylic acid moiety
Properties
Molecular Formula |
C23H28N2O4S |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-[[4-(4-butylphenyl)-3-carbamoylthiophen-2-yl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H28N2O4S/c1-2-3-6-14-9-11-15(12-10-14)18-13-30-22(19(18)20(24)26)25-21(27)16-7-4-5-8-17(16)23(28)29/h9-13,16-17H,2-8H2,1H3,(H2,24,26)(H,25,27)(H,28,29) |
InChI Key |
DPJSTFPWGNASRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3CCCCC3C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID typically involves multiple steps, including the formation of the thienyl and butylphenyl groups, followed by their coupling with the cyclohexanecarboxylic acid moiety. Common synthetic routes may involve:
Formation of the Thienyl Group: This can be achieved through the reaction of thiophene with appropriate reagents under controlled conditions.
Formation of the Butylphenyl Group: This involves the alkylation of phenyl compounds with butyl groups.
Coupling Reactions: The thienyl and butylphenyl groups are then coupled with the cyclohexanecarboxylic acid moiety using coupling agents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the thienyl and phenyl groups, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-(AMINOCARBONYL)-4-(4-TERT-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
- 2-({[3-(AMINOCARBONYL)-4-(4-ETHYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID
Uniqueness
2-({[3-(AMINOCARBONYL)-4-(4-BUTYLPHENYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and development.
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